1-phenyl-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
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Overview
Description
1-phenyl-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiophene ring, a triazolo ring, and a pyridazin ring, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Compounds containing thethiophene nucleus and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological targets, including enzymes like carbonic anhydrase , cholinesterase , alkaline phosphatase , lipase , and aromatase .
Mode of Action
Compounds with similar structures have been shown to interact with their targets throughhydrogen bond accepting and donating characteristics , enabling them to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, includinganticancer , antimicrobial , analgesic and anti-inflammatory , antioxidant , antiviral , and antitubercular effects . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Thethiophene nucleus and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold are known to be soluble in most organic solvents but insoluble in water , which may influence the compound’s bioavailability.
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The compound 1-Phenyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone, due to its triazole core, is capable of binding in the biological system with a variety of enzymes and receptors . This interaction can lead to various biochemical reactions, contributing to its versatile biological activities .
Cellular Effects
Triazole compounds have been reported to show a wide range of effects on various types of cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole compounds can exert their effects at the molecular level through various mechanisms . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one typically involves multiple steps, including ring formation and substitution reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a thiophene derivative, followed by the formation of the triazolo ring through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Scientific Research Applications
1-phenyl-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties
Comparison with Similar Compounds
Similar Compounds
1-(pyrrolidin-1-yl-methyl)-4-(thiophen-2-yl-methyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Another compound with a similar triazolo and thiophene structure.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: A compound with a triazolo and thiadiazine structure.
Uniqueness
1-phenyl-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is unique due to its specific combination of rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-phenyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c22-13(12-5-2-1-3-6-12)11-24-16-9-8-15-18-19-17(21(15)20-16)14-7-4-10-23-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUDHOFHLKDEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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